molecular formula C4H7ClO3S2 B13145895 1,1-Dioxo-1lambda6-thiolane-3-sulfinylchloride

1,1-Dioxo-1lambda6-thiolane-3-sulfinylchloride

Cat. No.: B13145895
M. Wt: 202.7 g/mol
InChI Key: PKWRCRQAJQROPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dioxo-1lambda6-thiolane-3-sulfinylchloride is a sulfur-containing heterocyclic compound. It is characterized by a five-membered ring structure with sulfur atoms, making it a unique and valuable compound in various chemical applications. This compound is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dioxo-1lambda6-thiolane-3-sulfinylchloride can be synthesized through several methods. One common approach involves the reaction of thiolane derivatives with sulfinyl chloride under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent, such as dichloromethane, to ensure the desired product’s formation.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process may include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dioxo-1lambda6-thiolane-3-sulfinylchloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into thiolane derivatives.

    Substitution: The sulfinyl chloride group can be substituted with various nucleophiles, leading to a wide range of products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfinyl chloride group under mild conditions.

Major Products: The major products formed from these reactions include sulfonyl derivatives, thiolane derivatives, and various substituted compounds, depending on the reagents and conditions used.

Scientific Research Applications

1,1-Dioxo-1lambda6-thiolane-3-sulfinylchloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-1lambda6-thiolane-3-sulfinylchloride involves its reactivity with various molecular targets. The sulfinyl chloride group is highly reactive, allowing it to interact with nucleophiles and form covalent bonds. This reactivity is exploited in synthetic chemistry to create a wide range of products. The compound’s biological activities are thought to be related to its ability to modify proteins and other biomolecules through covalent interactions.

Comparison with Similar Compounds

  • 1,1-Dioxo-1lambda6-thiolane-3-sulfonamide
  • (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride
  • 1,1-Dioxo-1lambda6-thiolane-3-carbothioamide

Comparison: 1,1-Dioxo-1lambda6-thiolane-3-sulfinylchloride is unique due to its sulfinyl chloride group, which imparts distinct reactivity compared to similar compounds. While 1,1-Dioxo-1lambda6-thiolane-3-sulfonamide and 1,1-Dioxo-1lambda6-thiolane-3-carbothioamide share similar ring structures, their functional groups differ, leading to variations in their chemical behavior and applications. The presence of the sulfinyl chloride group in this compound makes it particularly valuable in substitution reactions and as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C4H7ClO3S2

Molecular Weight

202.7 g/mol

IUPAC Name

1,1-dioxothiolane-3-sulfinyl chloride

InChI

InChI=1S/C4H7ClO3S2/c5-9(6)4-1-2-10(7,8)3-4/h4H,1-3H2

InChI Key

PKWRCRQAJQROPV-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.